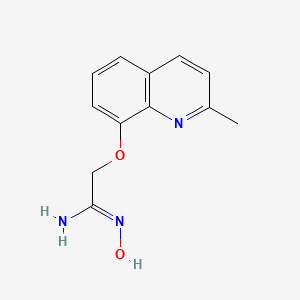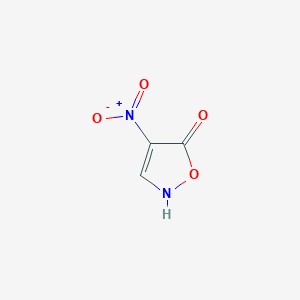
5(2H)-Isoxazolone, 4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroisoxazol-5(2H)-one is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of nitroacetophenone oxime with acyl chlorides, followed by base-induced cyclization. For example, the reaction of nitroacetophenone oxime with ethyl oxalyl chloride in anhydrous ether at room temperature yields ethyl 3-phenyl-4-nitroisoxazole-5-carboxylate. This intermediate can then be cyclized using aluminum oxide in dichloromethane, with a catalytic amount of triethylamine and molecular sieves to avoid hydrolysis .
Industrial Production Methods
Industrial production of 4-Nitroisoxazol-5(2H)-one may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Nitroisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminoisoxazol-5(2H)-one.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
4-Nitroisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Nitroisoxazol-5(2H)-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-phenyl)-isoxazol-5-ylamine: Similar structure but with an amine group instead of a ketone.
3-Methyl-4-nitro-5-styrylisoxazole: Contains a styryl group, offering different reactivity and applications.
2,3-Disubstituted Isoxazol-5(2H)-ones: Various substitutions at positions 2 and 3, leading to different chemical and biological properties.
Uniqueness
4-Nitroisoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its nitro group and isoxazole ring make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
CAS No. |
145440-80-8 |
|---|---|
Molecular Formula |
C3H2N2O4 |
Molecular Weight |
130.06 g/mol |
IUPAC Name |
4-nitro-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C3H2N2O4/c6-3-2(5(7)8)1-4-9-3/h1,4H |
InChI Key |
QDMJTLBMWVNWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)ON1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)

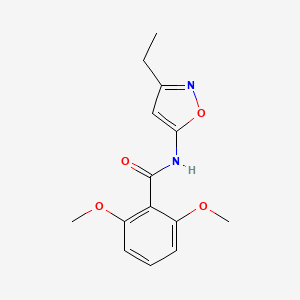
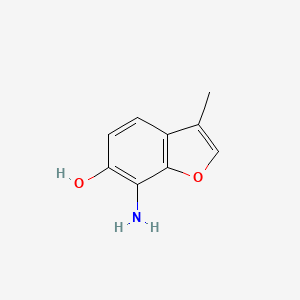
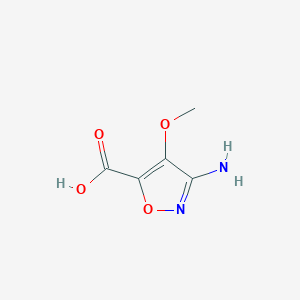
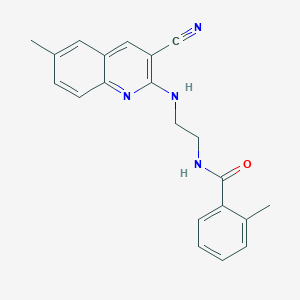

![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
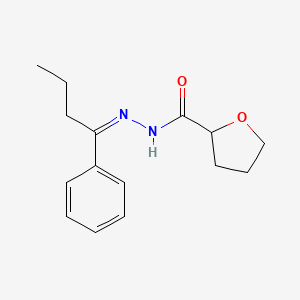
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
